1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-16(15-12-19-22-5-2-10-24-17(15)22)21-8-6-20(7-9-21)13-14-3-1-4-18-11-14/h1,3-4,11-12H,2,5-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRLYZUFSUBOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCN(CC3)CC4=CN=CC=C4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo-oxazine ring system and the subsequent attachment of the piperazine moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes and interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}-4-[(pyridin-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolo-Oxazine Derivatives
- BK72331 (2034251-42-6): Contains a pyrazolo[3,2-b][1,3]oxazine-2-carbonyl group linked to a piperidine ring with a methylpyridazine substituent. Molecular weight: 343.36.
- 3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid (1365937-81-0): Shares the pyrazolo-oxazine core but replaces the piperazine-carbonyl with a chlorosulfonyl-carboxylic acid group. This modification likely impacts reactivity and pharmacokinetics .
Table 1: Key Structural Differences in Pyrazolo-Oxazine Derivatives
*Estimated based on molecular formula.
Piperazine-Based Heterocycles
- Sch-350634 (): A piperazine-based CCR5 antagonist with a 2,4-dimethylpyridinyl group. Unlike the target compound, it lacks the pyrazolo-oxazine moiety but demonstrates how piperazine substitution (e.g., trifluoromethylphenyl) enhances antiviral activity .
- 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone (): Exhibits broad-spectrum antimicrobial activity (MIC: 3.1–25 μg/mL). The imidazole and chlorophenyl groups contrast with the target compound’s pyridine and pyrazolo-oxazine, suggesting divergent biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
